(S)-Methyl-2-(methylamino)propanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(s)-Methyl 2-(methylamino)propanoate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15. The purity is usually 95%.

BenchChem offers high-quality (s)-Methyl 2-(methylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-Methyl 2-(methylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

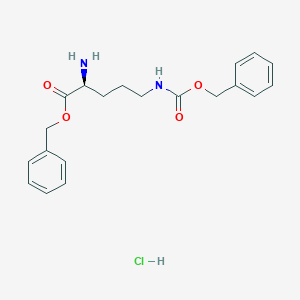

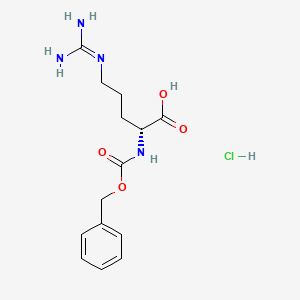

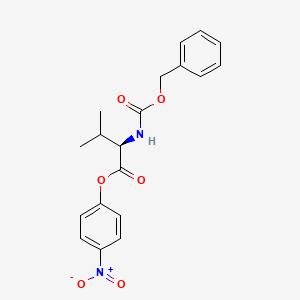

In der Pharmakologie wird (S)-Methyl-2-(methylamino)propanoat zur Synthese von pharmazeutischen Wirkstoffen (APIs) eingesetzt. Es dient als Baustein für Verbindungen mit potenziellen therapeutischen Wirkungen. Beispielsweise kann es zur Herstellung von Molekülen verwendet werden, die auf bestimmte Rezeptoren oder Enzyme im Körper abzielen, und trägt so zur Entwicklung neuer Medikamente bei {svg_1}.

Biochemie

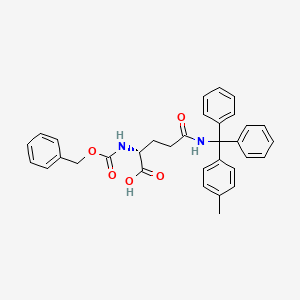

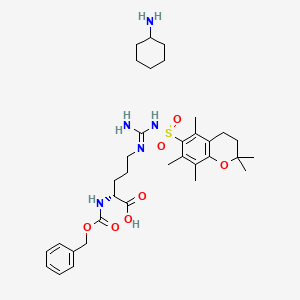

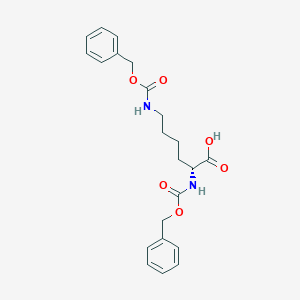

Biochemiker verwenden this compound in Enzymstudien und der Analyse von Stoffwechselwegen. Es kann als Substrat oder Inhibitor in enzymatischen Reaktionen wirken und so zur Aufklärung der Funktion von Enzymen und ihrer Rolle in verschiedenen biologischen Prozessen beitragen {svg_2}.

Organische Synthese

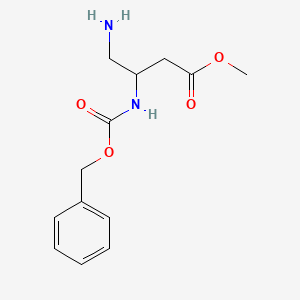

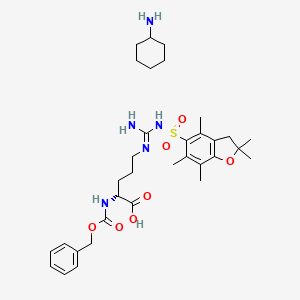

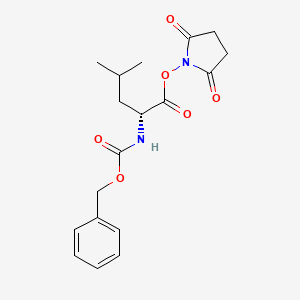

Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese, wo sie an der Herstellung komplexer organischer Moleküle beteiligt ist. Es kann verschiedene chemische Reaktionen eingehen, darunter Alkylierung, Acylierung und Kondensation, was es zu einem vielseitigen Werkzeug für die Konstruktion von Kohlenstoff-Stickstoff-Bindungen macht, die in der organischen Chemie unerlässlich sind {svg_3}.

Medizinische Chemie

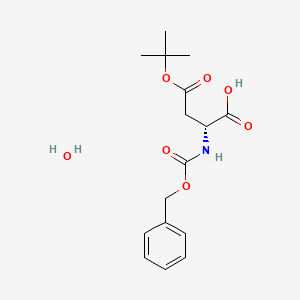

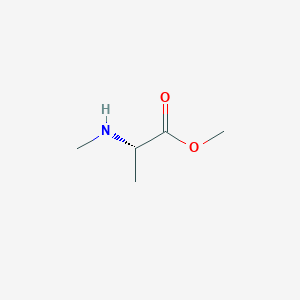

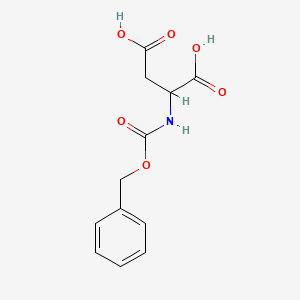

In der medizinischen Chemie wird this compound zur Gestaltung und Optimierung von Medikamentenkandidaten verwendet. Seine strukturelle Flexibilität ermöglicht die Modifikation von Leitverbindungen, wodurch ihre pharmakokinetischen und pharmakodynamischen Eigenschaften verbessert werden {svg_4}.

Arzneimittelentwicklung

Während der Arzneimittelentwicklung werden die Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht. Es kann Teil der Verbindungsbibliotheken sein, die auf Aktivität gegen verschiedene Krankheiten untersucht werden, und spielt damit eine Rolle in den frühen Stadien der Wirkstoffentdeckung {svg_5}.

Chemische Forschung

Forscher verwenden this compound in der chemischen Forschung, um Reaktionsmechanismen und -kinetik zu untersuchen. Seine Reaktivität kann Einblicke in neue Synthesemethoden und Reaktionswege liefern, die bei der Entwicklung neuer Materialien und Chemikalien angewendet werden können {svg_6}.

Analytische Chemie

In der analytischen Chemie können Derivate von this compound als Standards oder Reagenzien in der Chromatographie und Spektroskopie verwendet werden. Diese Anwendungen sind entscheidend für die qualitative und quantitative Analyse von Stoffen in verschiedenen Proben {svg_7}.

Umweltwissenschaften

Schließlich können this compound und seine Analoga auf ihre Auswirkungen auf die Umwelt untersucht werden. Das Verständnis ihrer Abbauwege und ihrer Persistenz in Ökosystemen ist entscheidend, um potenzielle Umweltrisiken zu beurteilen und Strategien zur Schadstoffkontrolle zu entwickeln {svg_8}.

Wirkmechanismus

Target of Action

Similar compounds such as monoamine oxidase inhibitors (maois) have been shown to target monoamine oxidase (mao) enzymes . These enzymes play a crucial role in the degradation of monoamines, which are neurotransmitters like dopamine, serotonin, and norepinephrine .

Mode of Action

MAOIs, for instance, inhibit the activity of MAO enzymes, leading to an increase in the levels of monoamines . This results in enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter’s function .

Biochemical Pathways

Maois are known to influence the metabolic pathways of monoamines . By inhibiting MAO enzymes, these drugs prevent the breakdown of monoamines, thereby affecting the biochemical pathways these neurotransmitters are involved in .

Pharmacokinetics

Similar compounds like bmaa have been studied, and it was found that they can be rapidly eliminated by the body, with a half-life of approximately 1 day . The bioavailability of such compounds can be influenced by factors like the method of administration and the presence of certain physiological barriers like the blood-brain barrier .

Result of Action

The inhibition of mao enzymes by maois can lead to increased levels of monoamines in the synaptic cleft, enhancing neurotransmission . This can result in various physiological effects, depending on the specific neurotransmitter’s role.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-Methyl 2-(methylamino)propanoate. For instance, factors like pH can affect the stability and activity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound, influencing its action and efficacy .

Biochemische Analyse

Biochemical Properties

(s)-Methyl 2-(methylamino)propanoate plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in its metabolic processing . The interaction with these enzymes often leads to the formation of various metabolites, which can further participate in different biochemical pathways. Additionally, (s)-Methyl 2-(methylamino)propanoate may interact with proteins and other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of (s)-Methyl 2-(methylamino)propanoate on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that (s)-Methyl 2-(methylamino)propanoate can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis. Additionally, (s)-Methyl 2-(methylamino)propanoate may impact cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, (s)-Methyl 2-(methylamino)propanoate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, (s)-Methyl 2-(methylamino)propanoate may inhibit the activity of certain enzymes, thereby affecting the overall metabolic pathway. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of (s)-Methyl 2-(methylamino)propanoate in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the stability of (s)-Methyl 2-(methylamino)propanoate can vary depending on the experimental conditions . Over time, this compound may undergo degradation, leading to the formation of different metabolites. These metabolites can have distinct effects on cellular processes, which need to be considered in long-term studies. Additionally, the temporal effects of (s)-Methyl 2-(methylamino)propanoate on cellular function can provide insights into its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (s)-Methyl 2-(methylamino)propanoate can vary significantly with different dosages in animal models. Studies have demonstrated that low doses of this compound may have beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, (s)-Methyl 2-(methylamino)propanoate can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

(s)-Methyl 2-(methylamino)propanoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases . These enzymes catalyze the conversion of (s)-Methyl 2-(methylamino)propanoate into various metabolites, which can participate in different biochemical reactions. The metabolic pathways involving this compound can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, the interactions with cofactors and other enzymes can further modulate the metabolic fate of (s)-Methyl 2-(methylamino)propanoate.

Transport and Distribution

The transport and distribution of (s)-Methyl 2-(methylamino)propanoate within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, (s)-Methyl 2-(methylamino)propanoate can interact with binding proteins, which can influence its localization and accumulation. The distribution of this compound within different tissues can also affect its overall biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of (s)-Methyl 2-(methylamino)propanoate is essential for understanding its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus . The targeting signals and post-translational modifications of (s)-Methyl 2-(methylamino)propanoate can direct it to these compartments, where it can exert its biochemical effects. The subcellular localization can also influence the interactions of (s)-Methyl 2-(methylamino)propanoate with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

methyl (2S)-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIUHUKRJAOTLS-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)